4-bromophenyl (4-methoxyphenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromophenyl (4-methoxyphenyl)acetate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a bromine atom attached to a phenyl ring and a methoxy group attached to another phenyl ring, both connected through an acetate linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromophenyl (4-methoxyphenyl)acetate can be achieved through several methods. One common approach involves the esterification of 4-bromophenylacetic acid with 4-methoxyphenol. This reaction typically requires the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the formation of the ester bond.
Another method involves the use of a Suzuki-Miyaura coupling reaction, where 4-bromophenylboronic acid is coupled with 4-methoxyphenyl acetate in the presence of a palladium catalyst and a base such as potassium carbonate. This method is advantageous due to its mild reaction conditions and high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher efficiency and consistency in product quality. Additionally, the use of automated systems can reduce the need for manual intervention, further enhancing the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromophenyl (4-methoxyphenyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 4-phenyl (4-methoxyphenyl)acetate.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of 4-phenyl (4-methoxyphenyl)acetate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromophenyl (4-methoxyphenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving esterases and hydrolases.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4-bromophenyl (4-methoxyphenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. In biological systems, the compound can be hydrolyzed by esterases to release 4-bromophenylacetic acid and 4-methoxyphenol, which may exert their effects through various pathways. The bromine atom and methoxy group can also participate in interactions with proteins or other biomolecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic acid: Similar structure but lacks the methoxy group.
4-Methoxyphenylacetic acid: Similar structure but lacks the bromine atom.
4-Bromophenyl (4-hydroxyphenyl)acetate: Similar structure but has a hydroxy group instead of a methoxy group.
Uniqueness
4-Bromophenyl (4-methoxyphenyl)acetate is unique due to the presence of both a bromine atom and a methoxy group, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications, making it a versatile compound in various fields of research and industry.
Properties
IUPAC Name |
(4-bromophenyl) 2-(4-methoxyphenyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO3/c1-18-13-6-2-11(3-7-13)10-15(17)19-14-8-4-12(16)5-9-14/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDDGLBHQGYCFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)OC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.